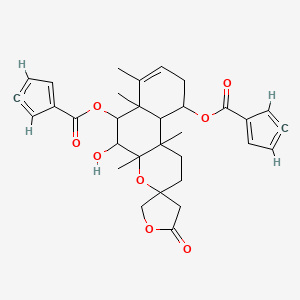
6-O-Nicotinoylscutebarbatine G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Nicotinoylscutebarbatine G is a neo-clerodane diterpenoid alkaloid isolated from the plant Scutellaria barbata, which belongs to the Lamiaceae family . This compound has shown significant cytotoxic activities against various human tumor cell lines, including HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells . The molecular formula of this compound is C32H36N2O8, and it has a molecular weight of 576.64 g/mol .
Mechanism of Action
Target of Action
6-O-Nicotinoylscutebarbatine G, also known as Scutebatin C, is an alkaloid isolated from Scutellaria barbata . It has been found to exhibit cytotoxic activities against three human tumor cell lines: HONE-1 (nasopharyngeal), KB (oral epidermoid carcinoma), and HT29 (colorectal carcinoma cells) . These cell lines are the primary targets of this compound.
Mode of Action
It is known that the compound exhibits cytotoxic activities against its target cells This suggests that it may interact with cellular components or processes in a way that inhibits cell growth or induces cell death
Result of Action
The primary known result of this compound’s action is its cytotoxic effect on HONE-1, KB, and HT29 cells . This suggests that the compound may have potential as a therapeutic agent for the treatment of nasopharyngeal carcinoma, oral epidermoid carcinoma, and colorectal carcinoma.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-O-Nicotinoylscutebarbatine G are largely related to its cytotoxic activities. It interacts with various enzymes, proteins, and other biomolecules within cells, leading to changes in cellular function
Cellular Effects
This compound has been found to have cytotoxic effects on HONE-1, KB, and HT29 cells . It influences cell function by inducing cell death, which could involve changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-O-Nicotinoylscutebarbatine G involves the extraction and isolation from the aerial parts of Scutellaria barbata . The process typically includes the following steps:
Extraction: The plant material is extracted using ethanol or methanol.
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and isolation from Scutellaria barbata .
Chemical Reactions Analysis
Types of Reactions
6-O-Nicotinoylscutebarbatine G can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
6-O-Nicotinoylscutebarbatine G has several scientific research applications, including:
Chemistry
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential biological activities.
Biology
Cytotoxic Studies: It is used in studies to evaluate its cytotoxic effects on different cancer cell lines.
Medicine
Cancer Research: The compound is investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry
Pharmaceutical Development: It is explored for the development of new anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
- Scutebarbatine G
- 6,7-Di-O-nicotinoylscutebarbatine G
- 6-O-nicotinoyl-7-O-acetylscutebarbatine G
- Scutebarbatine H
- 7-O-nicotinoylscutebarbatine H
Uniqueness
6-O-Nicotinoylscutebarbatine G is unique due to its specific cytotoxic activity against certain cancer cell lines and its distinct molecular structure, which includes a nicotinoyl group at the 6-O position . This structural feature differentiates it from other similar compounds and contributes to its unique biological activities .
Properties
InChI |
InChI=1S/C32H34O8/c1-19-13-14-22(38-27(35)20-9-5-6-10-20)24-29(2)15-16-32(17-23(33)37-18-32)40-31(29,4)25(34)26(30(19,24)3)39-28(36)21-11-7-8-12-21/h5,7,9-13,22,24-26,34H,14-18H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBAUCYKHLPPHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CC=C=C5)C)OC(=O)C6=CC=C=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the corrected structure of 6-O-Nicotinoylscutebarbatine G and how was the original structure revised?
A1: The structure of this compound, initially proposed by Dai and co-workers, was later revised based on a re-evaluation of the published NMR data. The revised structure, along with six other 13-spiro neo-clerodanes, was reported in a study published on Semantic Scholar. [] The revision was based on extensive spectroscopic studies, including 2D NMR analyses, which provided a more accurate understanding of the compound's connectivity and stereochemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
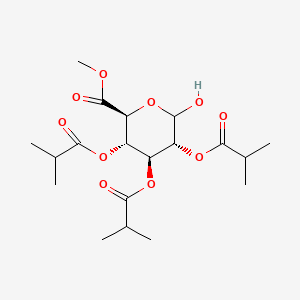
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)
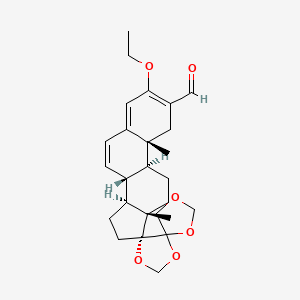
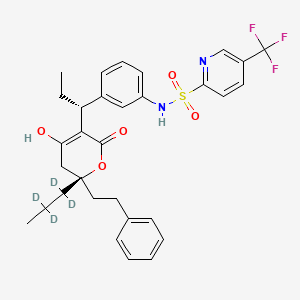

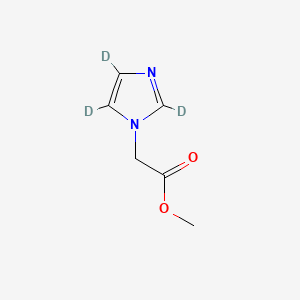
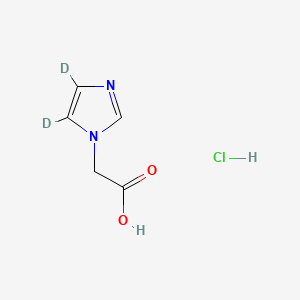
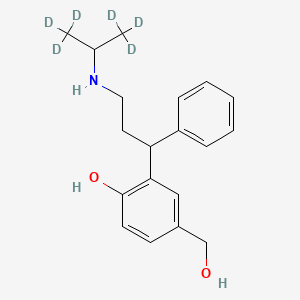
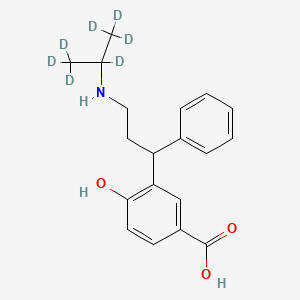
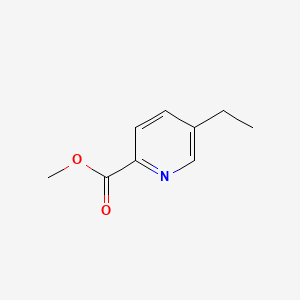
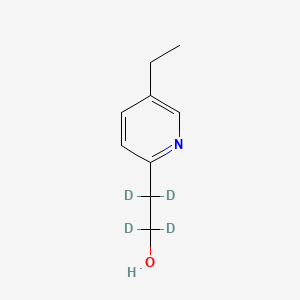
![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)
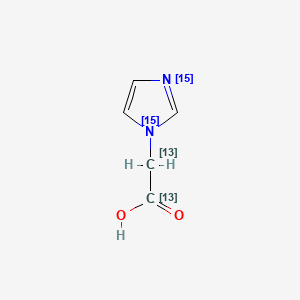
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)
